molecular formula C5H8ClNO2 B1416596 (2S)-2-(Acetylamino)propionic acid chloride CAS No. 76965-63-4

(2S)-2-(Acetylamino)propionic acid chloride

Cat. No. B1416596
CAS RN: 76965-63-4
M. Wt: 149.57 g/mol
InChI Key: GPKGJXIWUKAIQA-VKHMYHEASA-N
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Description

Propionic acid and its derivatives, such as propionates, are commonly used in the food industry as preservatives due to their ability to inhibit the growth of mold and some bacteria . They are also used in the production of plastics and rubber .


Synthesis Analysis

The Arndt-Eistert Synthesis is a method that allows the formation of homologated carboxylic acids or their derivatives by reaction of the activated carboxylic acids with diazomethane and subsequent Wolff-Rearrangement of the intermediate diazoketones .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure and the conditions under which it is reacted. Propionic acid and its derivatives can undergo a variety of chemical reactions, including esterification, reduction, and oxidation .


Physical And Chemical Properties Analysis

Propionic acid is a clear liquid with a pungent odor. It is corrosive to the skin, eyes, and mucous membranes . The physical and chemical properties of a compound can be analyzed using various methods such as spectroscopy, chromatography, and thermal analysis .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthetic Pathways: The compound has been utilized as an intermediate in the synthesis of complex molecules. For example, it has been used in the selective thionation of α-acetylamino-β-[4-(1,2-dihydro-2-oxoquinoline)]propionic acid to yield specific target compounds, with structural studies conducted using various analytical methods to confirm the substitutional site of thionation of acetylamine Li Aixiu, 2000.
  • Biological Properties: The reaction of aminoalkanols with substituted acetic and propionic acid chlorides, including "(2S)-2-(Acetylamino)propionic acid chloride," has been explored to synthesize compounds with significant antibacterial and peripheral n-cholinolytic activities A. U. Isakhanyan et al., 2013.

Biochemical Applications

  • Enzymatic Studies: In biochemical research, derivatives of "(2S)-2-(Acetylamino)propionic acid chloride" have been studied for their role in enzymatic reactions, such as the studies on acetylornithinase of Escherichia coli, where the compound's derivatives were used to investigate enzyme properties and reactions H. Vogel & D. Bonner, 1956.
  • Neuroscience Research: The compound has been involved in studies exploring the permeability of the presynaptic terminal of the crayfish neuromuscular junction during synaptic inhibition and the action of neurotransmitters A. Takeuchi & N. Takeuchi, 1966.

Material Science

  • Glutathione Reductase Inhibitors: The compound and its derivatives have been designed as irreversible inhibitors of glutathione reductase, an enzyme critical in cellular defense against oxidative stress, highlighting potential applications in antimalarial and anticancer agent development T. Seefeldt et al., 2005.

Safety And Hazards

Propionic acid and sodium propionate are corrosive to the skin, eyes, and mucous membranes. They are likely not skin sensitizers. In the absence of data, other propionates should be treated similarly .

Future Directions

There is ongoing research into the production of propionic acid and its derivatives from renewable resources, such as biomass and glycerol . This could potentially provide a more sustainable and environmentally friendly method of production.

properties

IUPAC Name

(2S)-2-acetamidopropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO2/c1-3(5(6)9)7-4(2)8/h3H,1-2H3,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKGJXIWUKAIQA-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)Cl)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(Acetylamino)propionic acid chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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